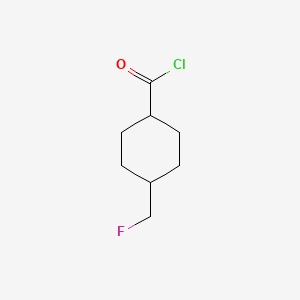
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a fluoromethyl group attached to the cyclohexane ring and a carbonyl chloride functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)cyclohexane-1-carbonyl chloride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the carbonyl chloride group. One common method is the reaction of cyclohexane with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions to introduce the fluoromethyl group. The resulting fluoromethylcyclohexane is then reacted with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to form the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent chlorination step is carried out in reactors designed to safely manage the exothermic nature of the reaction with thionyl chloride or oxalyl chloride.
化学反応の分析
Types of Reactions
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination step to introduce the carbonyl chloride group.
Hydrogen Fluoride (HF): Used for the fluorination of cyclohexane.
Lithium Aluminum Hydride (LiAlH₄): A reducing agent for converting the carbonyl chloride group to an alcohol.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aldehydes and Alcohols: Formed by reduction reactions.
科学的研究の応用
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive carbonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Fluoromethyl)cyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluoromethyl group can also participate in interactions with biological targets, potentially enhancing the compound’s stability and activity.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)cyclohexane-1-carbonyl chloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(Bromomethyl)cyclohexane-1-carbonyl chloride: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
4-(Methyl)cyclohexane-1-carbonyl chloride: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The fluorine atom’s high electronegativity can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research applications.
特性
CAS番号 |
220573-28-4 |
|---|---|
分子式 |
C8H12ClFO |
分子量 |
178.63 g/mol |
IUPAC名 |
4-(fluoromethyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12ClFO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-5H2 |
InChIキー |
BCUOBTHSSHCIKS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CF)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


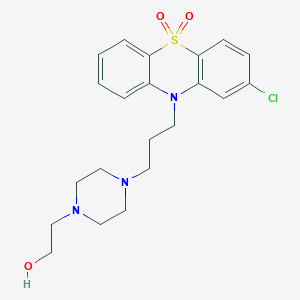
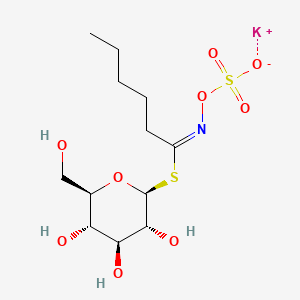
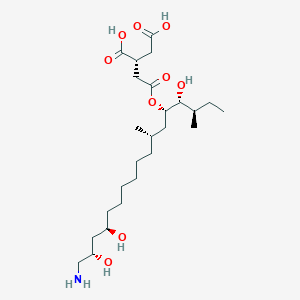
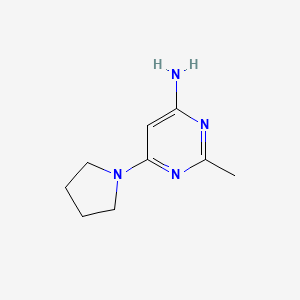
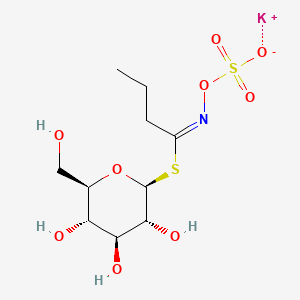

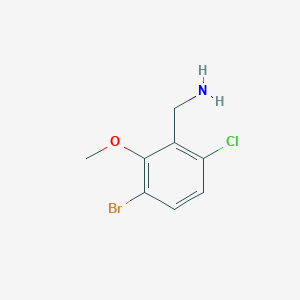
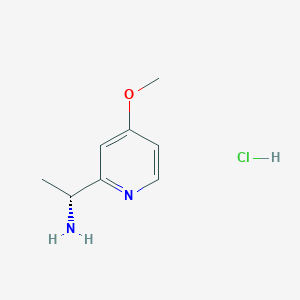

![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
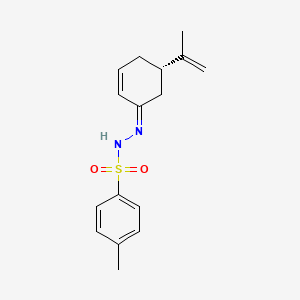

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

